molecular formula C7H7N3O4 B15469884 N-Methyl-N-(3-nitrophenyl)nitramide CAS No. 55739-03-2

N-Methyl-N-(3-nitrophenyl)nitramide

Cat. No.: B15469884
CAS No.: 55739-03-2
M. Wt: 197.15 g/mol
InChI Key: ZMBASFQEOIZOAE-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-nitrophenyl)nitramide is a research chemical provided for investigative use in laboratory settings. This compound is part of the nitramine family, a class of N-nitro compounds that have attracted significant research attention due to their interesting structural properties and reactivity . The molecular formula is C7H7N3O4 with a molecular weight of 197.15 g/mol . It is a solid compound, reported to form colorless crystals with a melting point in the range of 347-348 K (approximately 74-75°C) . Structurally, this compound consists of a phenyl ring substituted with a nitramine group (-N(NO2)CH3) and a nitro group (-NO2) in the meta position. In this and similar aromatic nitramines, the nitramine group is typically not coplanar with the aromatic ring, which suggests a lack of full π-electron conjugation between the two systems . Researchers utilize this compound as a model system for studying the crystallography and conformational behavior of nitramines. The geometric parameters, such as bond lengths and angles, and how they are influenced by the position of the nitro substituent on the ring, are of particular interest . The crystal packing of this nitramine is stabilized by weak intermolecular C—H···O hydrogen bonds involving the oxygen atoms of the nitramine nitro group . This compound is related to more complex nitramines used in energetic materials research, providing a foundational structure for understanding the properties of this chemical class . This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

55739-03-2

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

N-methyl-N-(3-nitrophenyl)nitramide

InChI

InChI=1S/C7H7N3O4/c1-8(10(13)14)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3

InChI Key

ZMBASFQEOIZOAE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences Among Nitramide Derivatives
Compound Name Substituent Position(s) Functional Groups Key Properties/Applications References
N-Methyl-N-(3-nitrophenyl)nitramide 3-nitro on phenyl -NO₂, -CH₃ Energetic material precursor
N-Methyl-N-(2,4,6-trinitrophenyl)nitramide (Tetryl) 2,4,6-trinitro on phenyl -NO₂ (×3), -CH₃ High explosive, detonator charges
N-Ethyl-N-(2,4,6-trinitrophenyl)nitramide 2,4,6-trinitro on phenyl -NO₂ (×3), -C₂H₅ Enhanced thermal stability vs. methyl analog
N-Methyl-N-(3-nitropyridin-2-yl)nitramide 3-nitro on pyridine -NO₂, -CH₃, pyridine ring Potential solubility modulation due to heterocycle

Key Observations :

  • Nitro Group Position: The meta-substituted nitro group in this compound contrasts with the ortho/para trinitro substitution in Tetryl.
  • Alkyl Chain Variation : Replacing the methyl group with ethyl (as in N-Ethyl-N-(2,4,6-trinitrophenyl)nitramide) increases molecular weight and may enhance thermal stability due to stronger van der Waals interactions .
  • Heterocyclic vs. Aromatic Backbone : The pyridine-based analog () introduces a nitrogen atom in the ring, which could alter electronic distribution and solubility compared to phenyl derivatives .

Spectroscopic and Electronic Properties

Table 2: Vibrational Spectroscopy Comparison
Compound NO₂ Asymmetric Stretching (cm⁻¹) NO₂ Symmetric Stretching (cm⁻¹) NH₂ Stretching (cm⁻¹) References
This compound 1603–1605 1553–1567 Not reported
N-Methyl-N-(2,4,6-trinitrophenyl)nitramide 1633–1591 1388–1348 Not applicable
Azidonitramino ether derivatives 1604–1605 1553–1559 1556–1560

Key Observations :

  • The nitro group vibrations in this compound occur at lower frequencies compared to Tetryl, suggesting reduced electron delocalization due to fewer nitro substituents .

Energetic and Thermal Performance

Table 3: Explosive and Stability Parameters
Compound Decomposition Temp. (°C) Detonation Velocity (m/s) Sensitivity (IS, J) References
This compound Not reported Not reported Moderate (predicted)
Tetryl 180–190 7,300 3–5
N,N-Bis(2-azidoethyl)nitramide 150–160 6,800 10–12

Key Observations :

  • Tetryl’s superior detonation velocity and lower impact sensitivity are attributed to its trinitro substitution, which enhances oxygen balance and molecular density .
  • Azido derivatives like N,N-Bis(2-azidoethyl)nitramide exhibit lower decomposition temperatures but higher impact sensitivity thresholds, making them safer for certain applications .

Computational and Theoretical Insights

  • DFT Studies : N-Methyl-N-(2,4,6-trinitrophenyl)nitramide shows higher electron density at nitro groups compared to the 3-nitro derivative, correlating with its explosive reactivity .

Q & A

Basic: How can researchers optimize the synthesis of N-Methyl-N-(3-nitrophenyl)nitramide to improve yield and purity?

Answer:
Synthesis optimization requires a multi-step approach:

  • Stepwise nitration and methylation : Begin with precursor amides (e.g., N-methyl-3-nitroaniline) followed by controlled nitration to avoid over-nitration or decomposition. Use spectroscopic monitoring (e.g., 1^1H NMR) to track intermediate formation .
  • Purification via crystallization : Employ solvent recrystallization (e.g., ethyl acetate/hexane mixtures) to isolate the product. Purity can be verified using HPLC with UV detection .
  • Deuterated analogs for mechanistic studies : Substitute hydrogen with deuterium in specific positions (e.g., imidazole rings) to study isotopic effects on stability and reactivity .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Key techniques include:

  • Liquid chromatography-tandem mass spectrometry (LC/MS/MS) : Optimize fragmentary voltage and collision energy to distinguish nitramide derivatives from co-eluting explosives (e.g., tetryl) .
  • X-ray crystallography : Use SHELX programs for structure refinement, particularly for resolving nitro group orientations and dihedral angles .
  • Nuclear Magnetic Resonance (NMR) : 15^{15}N NMR is critical for analyzing nitramide tautomerism and hydrogen bonding interactions .

Basic: What factors influence the hydrolytic stability of this compound in aqueous environments?

Answer:
Stability depends on:

  • pH-dependent decomposition : Under alkaline conditions, base-catalyzed hydrolysis dominates, producing N2_2O and H2_2O. Monitor pH using buffered solutions (pH 4–9) to identify degradation thresholds .
  • Functional group interactions : The electron-withdrawing nitro group increases susceptibility to nucleophilic attack. Compare kinetics with non-nitrated analogs .
  • Solvent effects : Aqueous acetonitrile mixtures slow hydrolysis rates by reducing water activity. Use stopped-flow spectrophotometry to quantify rate constants .

Advanced: How do computational methods like DFT aid in understanding the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) provides insights into:

  • Adsorption energetics : Calculate exothermic adsorption on boron nitride nanosheets to predict surface interactions. Include exact exchange terms (e.g., B3LYP functional) for accuracy .
  • Molecular electrostatic potential (MEP) : Map electron density distributions to identify reactive sites (e.g., nitro groups) for electrophilic substitution .
  • Gap energy modulation : Analyze HOMO-LUMO gaps to assess electronic stability under varying substituents (e.g., methyl vs. trifluoromethyl groups) .

Advanced: What is the base-catalyzed decomposition mechanism of nitramide derivatives, and how does it apply to this compound?

Answer:
The mechanism involves:

  • Deprotonation : At pH > 6.6 (pKa of nitramide), the NH2_2 group loses a proton, forming a resonance-stabilized nitramide anion .
  • Rate-limiting N–N bond cleavage : The anion undergoes heterolytic cleavage to generate N2_2O and a hydroxymethyl intermediate. Use 18^{18}O isotopic labeling to track oxygen sources .
  • Solvent isotope effects : Compare H2_2O vs. D2_2O kinetics to confirm proton transfer steps. Kinetic isotope effects (KIEs) > 2 indicate rate-limiting deprotonation .

Advanced: How can researchers resolve contradictions in reported decomposition pathways of nitramide compounds?

Answer:
Address discrepancies via:

  • Mechanistic validation : Use time-resolved FTIR to detect transient intermediates (e.g., nitroxyl radicals) in gas-phase vs. solution-phase decompositions .
  • Cross-comparison of kinetic models : Test pseudo-first-order vs. steady-state approximations under varying [OH^-] concentrations .
  • Environmental factor controls : Isolate photolytic vs. thermal decomposition pathways using UV/Vis light exclusion experiments .

Advanced: What spectroscopic methods are critical for studying hydrogen bonding interactions in nitramide derivatives?

Answer:

  • Solid-state NMR : Probe 1^{1}H-15^{15}N heteronuclear correlations to map hydrogen bonds in crystal lattices .
  • Infrared (IR) spectroscopy : Analyze N–H stretching frequencies (3200–3400 cm1^{-1}) to distinguish intramolecular H-bonding from solvent interactions .
  • X-ray photoelectron spectroscopy (XPS) : Quantify binding energy shifts in N 1s orbitals to assess hydrogen bond strengths in adsorbed states .

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